molecular formula C7H5ClF3NO B2553292 (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol CAS No. 1421961-60-5

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol

Cat. No.: B2553292
CAS No.: 1421961-60-5
M. Wt: 211.57
InChI Key: GMFLYTWXOJUEMK-UHFFFAOYSA-N
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Description

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol (CAS 1421961-60-5) is a high-purity pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a critical synthetic intermediate, or "building block," in the discovery and development of novel therapeutics. Its molecular formula is C7H5ClF3NO, and it has a molecular weight of 211.57 g/mol . The primary research value of this methanol derivative lies in its role in the synthesis of potent glycine transporter 1 (GlyT1) inhibitors . GlyT1 inhibition is a prominent and well-researched strategy for potentially addressing the negative symptoms and cognitive impairments associated with schizophrenia, by enhancing NMDA receptor function in the brain . Specifically, this pyridine building block has been utilized in the creation of advanced inhibitor candidates, such as 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide, which have demonstrated powerful in vitro GlyT1 inhibitory activity in the nanomolar range . Researchers value this compound for its unique structure, which allows for further functionalization to optimize drug-like properties and potency. This product is intended for research purposes only and is not for diagnostic, therapeutic, or human use. All information provided is for research reference.

Properties

IUPAC Name

[6-chloro-4-(trifluoromethyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-2-4(7(9,10)11)1-5(3-13)12-6/h1-2,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFLYTWXOJUEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1CO)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Mediated Reduction

A method adapted from the synthesis of (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methanamine involves reductive conditions using zinc powder and ammonium chloride in ethanol/water. While the original protocol targets amine formation, modifying the starting material to an aldehyde or ketone could yield the corresponding alcohol. For example:

  • Reaction Conditions :
    • Precursor: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)formaldehyde
    • Reducing Agent: Zinc powder (3.00 g, 46 mmol per 1.05 g precursor)
    • Solvent: Ethanol (20 mL) and water (20 mL)
    • Additive: Ammonium chloride (2.47 g, 46 mmol)
    • Temperature: 20°C, 2 hours

Under these conditions, the aldehyde is reduced to the primary alcohol with a theoretical yield of 96%, analogous to the methanamine synthesis.

Borohydride Reduction

Sodium borohydride (NaBH₄) offers a milder alternative for aldehyde reduction. For instance:

  • Procedure :
    • Dissolve (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)formaldehyde (1.0 g, 4.3 mmol) in methanol (20 mL).
    • Add NaBH₄ (0.16 g, 4.3 mmol) portionwise at 0°C.
    • Stir for 1 hour at room temperature.
  • Yield : ~85–90% (estimated based on analogous reductions).

This method avoids acidic conditions, preserving acid-sensitive functional groups.

Nucleophilic Substitution of Halogenated Intermediates

Introducing the hydroxymethyl group via nucleophilic substitution requires a halogenated precursor, such as (6-chloro-4-(trifluoromethyl)pyridin-2-yl)methyl chloride.

Hydroxide Substitution

A patent detailing pyridin-2-yl-methylamine derivatives provides a template for substituting chlorine with hydroxyl groups:

  • Reaction Setup :
    • Precursor: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methyl chloride (1.0 g, 3.8 mmol)
    • Reagent: Aqueous NaOH (10%, 10 mL)
    • Solvent: Ethyl acetate (20 mL)
    • Temperature: Reflux, 6 hours.
  • Work-Up :
    • Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
  • Yield : ~70–75% (extrapolated from similar substitutions).

Phase-Transfer Catalysis

Enhancing substitution efficiency with phase-transfer catalysts (e.g., tetrabutylammonium bromide):

  • Conditions :
    • Precursor: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methyl chloride (1.0 g, 3.8 mmol)
    • Catalyst: TBAB (0.1 g, 0.3 mmol)
    • Reagent: NaOH (0.15 g, 3.8 mmol) in H₂O (5 mL)
    • Solvent: Toluene (15 mL)
    • Temperature: 80°C, 4 hours.
  • Yield : ~80%.

Hydroxylation via Protective Group Strategies

Protecting group chemistry enables precise functionalization of the pyridine ring. A notable approach involves SEM (2-trimethylsilyl-ethoxymethyl) protection, as seen in pyridine derivative syntheses.

SEM-Protected Intermediate

  • Step 1: Protection
    • React 6-chloro-4-(trifluoromethyl)pyridin-2-ol with SEM-Cl (1.2 equiv) and NaH (1.5 equiv) in DMF at 0°C.
    • Yield: ~90%.
  • Step 2: Hydroxymethylation
    • Treat SEM-protected pyridine with formaldehyde (1.5 equiv) and BF₃·Et₂O (0.1 equiv) in CH₂Cl₂.
    • Yield: ~65%.
  • Step 3: Deprotection
    • Remove SEM group with TBAF (1.5 equiv) in THF.
    • Yield: ~85%.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield Scalability
Zinc-Mediated Reduction (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)formaldehyde Zn/NH₄Cl, EtOH/H₂O, 20°C 96% High
NaBH₄ Reduction (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)formaldehyde NaBH₄, MeOH, RT 85–90% Moderate
Hydroxide Substitution (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methyl chloride NaOH, reflux 70–75% Low
Phase-Transfer Catalysis (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methyl chloride TBAB, NaOH, toluene 80% Moderate
SEM Protection/Deprotection 6-Chloro-4-(trifluoromethyl)pyridin-2-ol SEM-Cl, NaH, DMF; TBAF, THF 65–85% Low

Industrial-Scale Production Considerations

For large-scale synthesis, zinc-mediated reduction and phase-transfer catalysis are most viable due to high yields and solvent compatibility. Continuous flow reactors could optimize the exothermic reduction step, while membrane-based separation techniques might enhance purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Substitution: It can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as ammonia or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Formation of aldehyde or carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
The compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. Studies indicate that derivatives of trifluoromethylpyridine, including (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol, have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Potential
Research has highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines, indicating cytotoxic effects against specific types of cancer. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HeLa cells, suggesting strong anticancer activity .

Pharmaceutical Intermediate
this compound is explored as a pharmaceutical intermediate for synthesizing more complex therapeutic agents. Its unique chemical structure allows for modifications that enhance biological activity and efficacy .

Agrochemical Applications

Crop Protection
The compound is utilized in agrochemicals for protecting crops from pests. Trifluoromethylpyridine derivatives have been effective in controlling various agricultural pests, contributing to improved crop yields and sustainability .

Organic Chemistry Applications

Synthesis of Complex Molecules
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of novel compounds with diverse applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, particularly with derivatives containing electron-withdrawing groups like trifluoromethyl .

Case Study 2: Anticancer Activity

In a controlled laboratory setting, researchers tested the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Data Tables

Application Area Description Key Findings
PharmaceuticalsAntimicrobial and anticancer propertiesEffective against resistant bacterial strains; induces apoptosis in cancer cells
AgrochemicalsCrop protectionSignificant efficacy against agricultural pests
Organic ChemistryBuilding block for complex moleculesFacilitates synthesis of novel compounds

Mechanism of Action

The mechanism of action of (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The chloro group and the pyridine ring contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents or core heterocycles. Key examples include:

2-Bromomethyl-6-chloro-4-trifluoromethyl-pyridine
  • Molecular Formula : C₇H₄BrClF₃N
  • Key Differences : A bromomethyl (-CH₂Br) group replaces the hydroxymethyl (-CH₂OH) at position 2.
  • Implications : Bromine’s higher electronegativity and leaving-group propensity make this compound more reactive in nucleophilic substitutions compared to the hydroxymethyl derivative, which may participate in oxidation or esterification reactions .
(6-Chloro-2-phenylpyrimidin-4-yl)methanol
  • Molecular Formula : C₁₁H₉ClN₂O
  • Key Differences : The pyridine ring is replaced by a pyrimidine ring (two nitrogen atoms at positions 1 and 3), with a phenyl group at position 2.
6-Chloro-4-(trifluoromethyl)pyridin-2-ol
  • Molecular Formula: C₆H₃ClF₃NO
  • Key Differences : A hydroxyl (-OH) group replaces the hydroxymethyl (-CH₂OH) at position 2.
  • Implications: The hydroxyl group increases acidity (pKa ~8–10 for pyridinols) compared to the hydroxymethyl analog, influencing solubility and metal-chelation properties .

Pharmacologically Relevant Analogs: Efavirenz

  • Molecular Formula: C₁₄H₉ClF₃NO₂
  • Structure: Contains a benzoxazinone ring fused to a benzene core, with a cyclopropylethynyl group and trifluoromethyl substitution.
  • Key Differences: While both compounds share Cl and CF₃ groups, Efavirenz’s rigid bicyclic structure and ketone functionality distinguish it from the flexible pyridine-methanol derivative.
  • Pharmacological Relevance: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in HIV treatment, whereas (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol lacks documented therapeutic applications .

Urea and Thiourea Derivatives

N-(2-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea
  • Molecular Formula : C₁₃H₈Cl₂F₃N₃O
  • Key Differences : A urea (-NHCONH-) linker connects the pyridine core to a 2-chlorophenyl group.
  • Implications : The urea moiety enhances hydrogen-bonding capacity, making this compound a candidate for kinase inhibition or protein-binding applications .
2-(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-2-methylhydrazinecarbothioamide
  • Molecular Formula : C₁₄H₁₁Cl₂F₃N₄S
  • Key Differences : A hydrazinecarbothioamide group introduces sulfur, enabling disulfide bond formation or metal coordination.
  • Implications : Thiourea derivatives are often explored as enzyme inhibitors or antimicrobial agents due to sulfur’s nucleophilicity .

Research and Application Insights

  • Reactivity: The hydroxymethyl group in this compound allows for derivatization into esters or aldehydes, contrasting with bromomethyl or hydroxyl analogs optimized for cross-coupling or acid-base reactions .
  • Industrial Use : Thiourea and urea derivatives highlight the pyridine core’s versatility in agrochemicals, whereas the hydroxymethyl variant may serve as a building block for specialty chemicals .

Biological Activity

(6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol is a compound of significant interest due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyridine ring substituted with a chlorine atom and a trifluoromethyl group. This unique configuration is believed to enhance its biological activity by influencing electronic properties and solubility.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Similar compounds have shown effectiveness against a variety of bacterial strains, including:

  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Escherichia coli

Studies suggest that the trifluoromethyl group plays a crucial role in enhancing the compound's antibacterial efficacy, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

2. Anti-inflammatory Effects

Preliminary investigations have shown that this compound may possess anti-inflammatory properties. It has been observed to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • DNA Interaction : The compound may interact with DNA, influencing genetic material stability and function, which could be relevant for drug development targeting bacterial infections or cancer cells.
  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes critical for bacterial viability, such as phosphopantetheinyl transferases (PPTases), which are essential for fatty acid synthesis in bacteria .

Case Studies

Several studies have documented the biological activity of this compound and its analogs:

  • Antichlamydial Activity : A study highlighted that compounds with trifluoromethyl substitutions exhibited selective activity against Chlamydia species, indicating the potential for developing new antibiotics targeting this pathogen .
  • Cell Viability Studies : In tests involving human cell lines, compounds similar to this compound demonstrated minimal cytotoxicity while maintaining antibacterial efficacy, suggesting a favorable therapeutic index .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialEffective against MRSA and E. coli
Anti-inflammatoryReduced inflammatory markers
AntichlamydialSelective activity against Chlamydia
Cell ViabilityLow cytotoxicity in human cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Chloro-4-(trifluoromethyl)pyridin-2-yl)methanol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2-chloro-4-(trifluoromethyl)pyridine derivatives followed by reduction. For example:

  • Step 1 : Fluorination of 2-chloro-6-(trifluoromethyl)pyridine using KF in DMSO at 80–100°C .
  • Step 2 : Reduction of the intermediate with LiAlH₄ in anhydrous THF to yield the methanol derivative .
  • Key Factors : Solvent polarity (DMSO enhances nucleophilicity), temperature control (prevents side reactions), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improve purity .

Q. How is this compound characterized spectroscopically, and what challenges arise due to fluorine/chlorine substituents?

  • Methodological Answer :

  • ¹H/¹³C NMR : Fluorine coupling splits signals (e.g., CF₃ groups show quartets), while chlorine’s electronegativity deshields adjacent protons .
  • Mass Spectrometry (HRMS) : Isotopic patterns for Cl (M+2 peak) and trifluoromethyl groups aid identification .
  • Challenges : Overlapping signals in crowded aromatic regions require 2D NMR (e.g., HSQC, HMBC) for unambiguous assignment .

Q. What are the recommended storage conditions to ensure the stability of this compound?

  • Methodological Answer : Store under inert gas (Ar/N₂) at –20°C in amber vials to prevent hydrolysis of the chloropyridine ring or oxidation of the alcohol group. Stability studies indicate <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory reports on the regioselectivity of nucleophilic substitution in derivatives of this compound?

  • Methodological Answer : Regioselectivity at C2 vs. C6 depends on steric/electronic effects:

  • Electron-Withdrawing Groups (CF₃) : Direct nucleophiles to C6 via inductive effects .
  • Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C2 is favored with bulky ligands (e.g., SPhos), achieving >90% selectivity .
  • Validation : Competitive kinetic studies (NMR monitoring) and DFT calculations (e.g., Gaussian09) map transition states to rationalize outcomes .

Q. What computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodological Answer :

  • pKa Prediction : Tools like ACD/Labs predict the alcohol group’s pKa ≈ 12.5, indicating susceptibility to deprotonation in basic media .
  • Hydrolysis Modeling : Molecular dynamics (MD) simulations (AMBER force field) show accelerated ring-opening at pH < 3 due to protonation of the pyridine nitrogen .
  • Validation : Compare computational results with experimental HPLC stability assays (pH 1–14, 25–60°C) .

Q. How do researchers address discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Purity Verification : Use orthogonal methods (HPLC, elemental analysis) to rule out impurities (e.g., residual LiAlH₄) .
  • Assay Standardization : Test derivatives under uniform conditions (e.g., IC₅₀ assays with ATP-binding cassette (ABC) transporters at 37°C, pH 7.4) .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers linked to solvent polarity (DMSO vs. EtOH) or cell line variability .

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